An In-depth Technical Guide to Diosmetin-d3 3-O-β-D-Glucuronide: Structure, Properties, and Applications
An In-depth Technical Guide to Diosmetin-d3 3-O-β-D-Glucuronide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmacokinetic and metabolic research, stable isotope-labeled internal standards are indispensable for achieving the highest degree of accuracy and precision in quantitative bioanalysis.[1][2] This guide provides a comprehensive overview of Diosmetin-d3 3-O-β-D-Glucuronide, a deuterated metabolite of diosmetin. Diosmetin is the aglycone of diosmin, a naturally occurring flavonoid found in citrus fruits, which is widely used for its phlebotonic properties and as a vascular protector.[3][4] Following oral administration, diosmin is hydrolyzed by the gut microbiota to diosmetin, which is then absorbed and extensively metabolized, with Diosmetin-3-O-β-D-Glucuronide being a major circulating metabolite in humans.[3][5][6][7][8] The incorporation of three deuterium atoms into the methoxy group of this metabolite provides a stable, heavy-isotope labeled analog, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of the native metabolite in biological matrices.[9]
This guide will delve into the chemical structure and properties of Diosmetin-d3 3-O-β-D-Glucuronide, its synthesis and characterization, its biological significance, and its critical application in bioanalytical methodologies.
Part 1: Chemical Structure and Physicochemical Properties
The foundational aspect of any analytical standard is its well-defined chemical structure and properties. Diosmetin-d3 3-O-β-D-Glucuronide is structurally identical to its endogenous counterpart, with the key difference being the replacement of three hydrogen atoms with deuterium on the methoxy group.
Chemical Structure
The chemical structure of Diosmetin-d3 3-O-β-D-Glucuronide is presented below. The deuterium labeling on the methoxy group at the 4'-position of the B-ring provides a mass shift of +3 Da, which is sufficient for clear differentiation from the unlabeled analyte in mass spectrometry without significantly altering its physicochemical properties.[10]
Caption: Chemical structure of Diosmetin-d3 3-O-β-D-Glucuronide.
Physicochemical Properties
A summary of the key physicochemical properties of Diosmetin-d3 3-O-β-D-Glucuronide is provided in the table below. The properties of the non-deuterated analog are included for comparison.
| Property | Value (Diosmetin-d3 3-O-β-D-Glucuronide) | Value (Diosmetin 3-O-β-D-Glucuronide) | Reference(s) |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-(5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-(methoxy-d3)phenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | (2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [9] |
| CAS Number | Not assigned | 152503-50-9 | [2][9][10][11][12][13][14] |
| Molecular Formula | C22H17D3O12 | C22H20O12 | [2][9][12] |
| Molecular Weight | 479.41 g/mol | 476.39 g/mol | [2][12] |
| Appearance | Yellowish solid (inferred) | Yellowish solid | [4][15] |
| Solubility | Poorly soluble in non-polar organic solvents, soluble in DMSO and aqueous buffers (inferred) | Poorly soluble in non-polar organic solvents, soluble in DMSO and aqueous buffers | [15][16] |
| XLogP3 | ~1.1 | 1.1 | [9] |
| Storage Temperature | 2-8°C | 2-8°C | [14] |
Part 2: Synthesis and Characterization
The synthesis of deuterated metabolites like Diosmetin-d3 3-O-β-D-Glucuronide can be approached through chemical synthesis or biotransformation.[6][17]
Synthesis Workflow
A plausible synthetic route involves the initial synthesis of deuterated diosmetin (Diosmetin-d3) followed by a regioselective glucuronidation.
Caption: A potential synthetic workflow for Diosmetin-d3 3-O-β-D-Glucuronide.
Experimental Protocol (Illustrative)
The following is an illustrative protocol for the chemical synthesis of Diosmetin-d3 3-O-β-D-Glucuronide, based on established methodologies for flavonoid glycosylation.[18]
Step 1: Synthesis of Diosmetin-d3
-
Hydrolysis of Hesperidin: Hesperidin is hydrolyzed to its aglycone, hesperetin, using acidic or enzymatic methods.
-
Protection of Hydroxyl Groups: The hydroxyl groups of hesperetin, except for the 3'-hydroxyl group, are protected using a suitable protecting group strategy.
-
Deuteromethylation: The free 3'-hydroxyl group is methylated using deuterated methyl iodide (CD3I) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone).
-
Deprotection: The protecting groups are removed to yield Diosmetin-d3.
Step 2: Glucuronidation
-
Preparation of Glucuronic Acid Donor: A protected glucuronic acid donor, such as a trichloroacetimidate-activated glucuronic acid derivative, is prepared.
-
Regioselective Glycosylation: Diosmetin-d3 is reacted with the activated glucuronic acid donor in the presence of a Lewis acid catalyst (e.g., TMSOTf) to achieve regioselective glycosylation at the 3'-hydroxyl position.
-
Deprotection: The protecting groups on the glucuronyl moiety are removed to yield the final product, Diosmetin-d3 3-O-β-D-Glucuronide.
-
Purification: The final product is purified by preparative high-performance liquid chromatography (HPLC).
Characterization
The synthesized Diosmetin-d3 3-O-β-D-Glucuronide should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be very similar to that of the non-deuterated analog, with the notable absence of the methoxy proton signal (~3.9 ppm). The characteristic signals for the flavonoid backbone and the glucuronic acid moiety should be present.
-
¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the diosmetin and glucuronide carbons. The deuterated methoxy carbon will exhibit a multiplet due to C-D coupling. The ¹³C NMR spectral data for the parent compound, diosmetin, can serve as a reference.[1]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and accurate mass of the synthesized compound.
-
Tandem Mass Spectrometry (MS/MS): The fragmentation pattern is expected to show a characteristic neutral loss of the deuterated glucuronic acid moiety (179 Da) from the precursor ion, yielding the deuterated diosmetin aglycone fragment. Further fragmentation of the aglycone may also be observed.[19][20][21]
-
Part 3: Biological Significance and Applications
Biological Activity
While the primary application of Diosmetin-d3 3-O-β-D-Glucuronide is as an internal standard, the biological activity of its non-deuterated counterpart is of significant interest. As the major metabolite of diosmin, Diosmetin-3-O-β-D-Glucuronide is believed to contribute to the pharmacological effects of the parent drug.[16] Studies have shown that it possesses anti-inflammatory and antioxidant properties.[16][22][23] For instance, it has been demonstrated to reduce the secretion of the pro-inflammatory cytokine IL-8 and protect against oxidative stress in ex vivo human skin models.[16][22]
Caption: Metabolic pathway of diosmin and the biological effects of its major metabolite.
Application in Bioanalytical Methods
The primary and most critical application of Diosmetin-d3 3-O-β-D-Glucuronide is as an internal standard in LC-MS/MS-based bioanalytical methods for the accurate quantification of Diosmetin-3-O-β-D-Glucuronide in biological samples such as plasma and urine.[5][19]
Rationale for Use as an Internal Standard:
-
Similar Physicochemical Properties: Being structurally almost identical to the analyte, it co-elutes during chromatography and exhibits similar extraction recovery and ionization efficiency.[2][11][19]
-
Correction for Matrix Effects: It effectively compensates for signal suppression or enhancement caused by the complex biological matrix.[2][11]
-
Improved Accuracy and Precision: By normalizing for variations in sample preparation and instrument response, it significantly enhances the accuracy and precision of the quantitative results.[1][2]
Validated LC-MS/MS Method (Illustrative Protocol)
The following is an illustrative protocol for the quantification of Diosmetin-3-O-β-D-Glucuronide in human plasma using Diosmetin-d3 3-O-β-D-Glucuronide as an internal standard. This protocol is based on published methods.[3][5][7][19][22]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of Diosmetin-d3 3-O-β-D-Glucuronide internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Diosmetin-3-O-β-D-Glucuronide: m/z 475.1 → 299.1 (Quantifier), m/z 475.1 → 175.0 (Qualifier)
-
Diosmetin-d3 3-O-β-D-Glucuronide (IS): m/z 478.1 → 302.1
-
4. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Part 4: Commercial Availability
Diosmetin-d3 3-O-β-D-Glucuronide is available from several commercial suppliers specializing in analytical standards and research chemicals. Researchers should inquire with the following vendors for availability and pricing:
-
Simson Pharma[11]
-
Santa Cruz Biotechnology[2]
-
LGC Standards
-
Fisher Scientific (distributor for Toronto Research Chemicals)[10]
-
Acanthus Research
Conclusion
Diosmetin-d3 3-O-β-D-Glucuronide is a crucial tool for researchers in the fields of pharmacology, drug metabolism, and clinical diagnostics. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate data for the quantification of the major metabolite of diosmin. This in-depth guide provides a comprehensive resource on its chemical structure, properties, synthesis, and applications, empowering scientists to conduct high-quality bioanalytical studies. The continued availability and application of such stable isotope-labeled standards will undoubtedly advance our understanding of the pharmacokinetics and biological activities of flavonoids and other xenobiotics.
References
- Cova, D., De Angelis, L., & Verga, F. (1992). Pharmacokinetics and metabolism of oral diosmin in healthy volunteers. International journal of clinical pharmacology, therapy, and toxicology, 30(1), 29–33.
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Silvestro, L., Tarcomnicu, I., Dulea, C., Rizea, C., & Rizea-Savu, S. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry. Analytical and bioanalytical chemistry, 405(25), 8295–8310. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102109980, Diosmetin-3-O-glucuronide. Retrieved February 22, 2026, from [Link].
- Silvestro, L., Tarcomnicu, I., Dulea, C., Rizea, C., & Rizea-Savu, S. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry. Analytical and Bioanalytical Chemistry, 405(25), 8295-8310.
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ResearchGate. (n.d.). Chemical structures and MS/MS spectra of diosmetin, 3-O-Gluc, 7-O-Gluc, and 3,7-O-Digluc. Retrieved February 22, 2026, from [Link]
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Campolmi, E., Lotti, T., & Gola, M. (2023). Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models. Molecules, 28(14), 5591. [Link]
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Hypha Discovery. (n.d.). Synthesis of deuterated metabolites. Retrieved February 22, 2026, from [Link]
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Campanero, M. A., Escolar, M., Pérez, G., García-Quetglas, E., Sadaba, B., & Azanza, J. R. (2010). Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 51(5), 1137–1143. [Link]
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Wujec, M., & Feldo, M. (2023). Can We Improve Diosmetin Activity? The State-of-the-Art and Promising Research Directions. Molecules, 28(23), 7942. [Link]
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Hypha Discovery. (n.d.). Glucuronide synthesis. Retrieved February 22, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281612, Diosmetin. Retrieved February 22, 2026, from [Link].
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Russo, R., Chandradhara, D., & De Tommasi, N. (2018). Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers. Molecules, 23(9), 2174. [Link]
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University of California, Davis. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved February 22, 2026, from [Link]
- Wang, M., et al. (2001). Flavonol Glycosides and Novel Iridoid Glycoside from the Leaves of Morinda citrifolia. Journal of Agricultural and Food Chemistry, 49(10), 4478-4481.
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PubChem. (n.d.). Compound Summary: Diosmetin-3-O-glucuronide. Retrieved February 22, 2026, from [Link]
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Bentham Science. (2025, February 17). Recent Advances in Diosmetin: Pharmacological, Pharmacokinetic, and Toxicological Profile. Retrieved February 22, 2026, from [Link]
- Al-Amiery, A. A., et al. (2019).
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ResearchGate. (n.d.). Toxicity and bioavailability of diosmetin 7-O- β-D-glucuronide. Retrieved February 22, 2026, from [Link]
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